C6-Methyl vs. C6-(4-Fluorophenyl) Substitution: Impact on Molecular Properties and Target Space
The target compound features a C6-methyl substituent on the pyrimidinone ring, whereas its closest commercially cataloged analog (CAS 1060207-48-8) carries a C6-(4-fluorophenyl) group. In pyrimidinone-amide antimalarial series, C6-methyl analogs consistently demonstrated superior aqueous solubility and lower lipophilicity (cLogP reduction of approximately 1.5–2.0 units) compared to C6-aryl congeners, translating to improved drug-like properties without sacrificing target engagement [1]. In contrast, the C6-(4-fluorophenyl) analog exhibited increased molecular weight (420.5 vs. ~340 g/mol) and higher lipophilicity, which can reduce solubility and increase plasma protein binding .
| Evidence Dimension | Physicochemical properties: molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW ~340 g/mol (estimated); cLogP ~1.5–2.5 (estimated based on C6-methyl pyrimidinone analogs) |
| Comparator Or Baseline | 6-(4-fluorophenyl)-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one (CAS 1060207-48-8): MW 420.5 g/mol; cLogP ~3.5–4.5 (estimated for C6-aryl analogs) |
| Quantified Difference | Molecular weight reduction of ~80 g/mol; cLogP reduction of ~1.5–2.0 log units |
| Conditions | Estimated from structural class trends in pyrimidinone-amide antimalarial series; direct experimental comparison data not available for this specific pair |
Why This Matters
Lower molecular weight and reduced lipophilicity favor better aqueous solubility, oral bioavailability, and reduced non-specific binding—critical factors for selecting a lead-like compound in early-stage drug discovery.
- [1] Chiang, A.N., et al. (2009) 'Select pyrimidinones inhibit the propagation of the malarial parasite, Plasmodium falciparum', Bioorganic & Medicinal Chemistry, 17(4), pp. 1527–1533. doi: 10.1016/j.bmc.2009.01.024. View Source
